molecular formula C37H48ClN3O8 B12366595 Cryptophycin analog 1

Cryptophycin analog 1

Cat. No.: B12366595
M. Wt: 698.2 g/mol
InChI Key: VGYCIPORVJQZDT-YXCXXXRFSA-N
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Description

Cryptophycin analog 1 is a synthetic derivative of cryptophycin, a class of cytotoxic sixteen-membered macrocyclic depsipeptides. This compound was first isolated from cyanobacteria of the genus Nostoc in 1990. This compound exhibits potent antiproliferative activity against drug-resistant cancer cells, making it a promising candidate for chemotherapy .

Preparation Methods

Cryptophycin analog 1 can be synthesized through various synthetic routes. One common method involves the total synthesis of the compound from commercially available starting materials. The synthesis typically involves multiple steps, including the formation of key intermediates and the final macrocyclization step. The reaction conditions often require the use of protecting groups, coupling reagents, and catalysts to achieve high yields and purity .

This may include the use of more efficient catalysts, improved purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Cryptophycin analog 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

Cryptophycin analog 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Cryptophycin analog 1 exerts its effects by inhibiting microtubule formation. It binds to tubulin, a protein that is essential for microtubule assembly, and prevents the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in cancer cells .

The molecular targets of this compound include the vinca domain of tubulin, where it binds and induces conformational changes that inhibit microtubule polymerization. This mechanism of action is similar to that of vinca alkaloids, another class of microtubule inhibitors .

Comparison with Similar Compounds

Cryptophycin analog 1 is unique among similar compounds due to its potent cytotoxicity and ability to overcome drug resistance in cancer cells. Some similar compounds include:

This compound stands out due to its high potency and ability to target drug-resistant cancer cells, making it a valuable compound for further research and development in cancer therapy .

Properties

Molecular Formula

C37H48ClN3O8

Molecular Weight

698.2 g/mol

IUPAC Name

(3S,10R,13E,16S)-16-[(1S)-1-[(2R,3R)-3-[4-(aminomethyl)phenyl]oxiran-2-yl]ethyl]-10-[(3-chloro-4-methoxyphenyl)methyl]-6,6-dimethyl-3-(2-methylpropyl)-1,4-dioxa-8,11-diazacyclohexadec-13-ene-2,5,9,12-tetrone

InChI

InChI=1S/C37H48ClN3O8/c1-21(2)16-30-35(44)47-28(22(3)32-33(49-32)25-13-10-23(19-39)11-14-25)8-7-9-31(42)41-27(18-24-12-15-29(46-6)26(38)17-24)34(43)40-20-37(4,5)36(45)48-30/h7,9-15,17,21-22,27-28,30,32-33H,8,16,18-20,39H2,1-6H3,(H,40,43)(H,41,42)/b9-7+/t22-,27+,28-,30-,32+,33+/m0/s1

InChI Key

VGYCIPORVJQZDT-YXCXXXRFSA-N

Isomeric SMILES

C[C@@H]([C@@H]1C/C=C/C(=O)N[C@@H](C(=O)NCC(C(=O)O[C@H](C(=O)O1)CC(C)C)(C)C)CC2=CC(=C(C=C2)OC)Cl)[C@@H]3[C@H](O3)C4=CC=C(C=C4)CN

Canonical SMILES

CC(C)CC1C(=O)OC(CC=CC(=O)NC(C(=O)NCC(C(=O)O1)(C)C)CC2=CC(=C(C=C2)OC)Cl)C(C)C3C(O3)C4=CC=C(C=C4)CN

Origin of Product

United States

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